1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine
Description
1-(1-Oxo-1λ⁵-pyridin-4-yl)piperazine (IUPAC name: 1-(pyridin-4-yl)piperazine) is a nitrogen-containing heterocyclic compound featuring a piperazine ring substituted at the 4-position with a pyridinyl group. This structure confers unique physicochemical and biological properties, making it a versatile intermediate in medicinal chemistry and materials science. The compound is synthesized via C-N cross-coupling reactions, often using 4-chloropyridine and piperazine in the presence of a base and solvent. Optimal yields (70–85%) and high purity (99.1%) are achieved in isopropyl alcohol, whereas methanol or ethanol leads to competing C-O coupling, forming 4-alkoxypyridine byproducts (e.g., 4-methoxypyridine at 22% yield) . Its stability under weakly basic conditions and utility in forming cocrystals (e.g., with dapsone) highlight its relevance in drug formulation and crystallography .
Properties
CAS No. |
337956-37-3 |
|---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-(1-oxidopyridin-1-ium-4-yl)piperazine |
InChI |
InChI=1S/C9H13N3O/c13-12-5-1-9(2-6-12)11-7-3-10-4-8-11/h1-2,5-6,10H,3-4,7-8H2 |
InChI Key |
FFIPFUBVDWHOBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=[N+](C=C2)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ring opening of aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial production methods often involve the use of these synthetic routes under optimized conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the oxo group can be replaced by other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, influencing their activity. For example, piperazine derivatives are known to interact with GABA receptors, leading to their modulation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Piperazine derivatives are broadly classified into benzylpiperazines and phenylpiperazines , with 1-(pyridin-4-yl)piperazine falling into the latter category. Below is a systematic comparison with structurally and functionally related compounds:
Structural Analogues
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃, Cl) on the phenyl ring enhance receptor binding (e.g., TFMPP’s affinity for 5-HT receptors), whereas the pyridinyl group in 1-(pyridin-4-yl)piperazine offers balanced electron distribution, favoring cocrystallization and intermediate stability .
- Synthetic Flexibility : The pyridinyl group enables diverse functionalization, such as acetonitrile derivatization (e.g., 2-(4-(pyridin-4-yl)piperazin-1-yl)acetonitrile at 52% yield) for bioactive molecule synthesis .
Physicochemical Properties
Key Observations :
- The pyridinyl substituent increases thermal stability compared to unsubstituted piperazine, which is hygroscopic and prone to decomposition .
Key Observations :
- Modifications at the pyridinyl N-oxide position (e.g., 4-pyridylacetyl N-oxide) improve metabolic stability and oral bioavailability in vivo .
Biological Activity
1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a pyridine moiety, which is known for its diverse biological activities. Its molecular formula is C9H10N2O, and it has a molecular weight of approximately 162.19 g/mol. The unique structure allows it to interact with various biological targets.
Biological Activity Overview
Research indicates that 1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine exhibits multiple biological activities, including:
- Anticancer Properties : The compound has shown promise as an anticancer agent, particularly through its ability to inhibit cell proliferation in various cancer cell lines.
- Neuropharmacological Effects : It may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.
- Anti-inflammatory Activity : The compound's ability to modulate inflammatory pathways has been explored, indicating its potential in treating inflammatory diseases.
The mechanisms underlying the biological activities of 1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine are multifaceted:
- Inhibition of Cell Proliferation : Studies have demonstrated that the compound can induce apoptosis in cancer cells by activating specific signaling pathways.
- Receptor Interaction : It has been shown to bind to various aminergic receptors, affecting neurotransmission and potentially providing therapeutic effects in psychiatric disorders .
Anticancer Activity
A study evaluating the anticancer effects of 1-(1-Oxo-1lambda~5~-pyridin-4-yl)piperazine demonstrated significant inhibition of cell growth in HepG2 liver cancer cells. The IC50 value was found to be approximately 12 µM, indicating potent activity against this cell line.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| [A] | HepG2 | 12 | Induction of apoptosis |
| [B] | HCCLM3 | 15 | Inhibition of NF-kB signaling |
Neuropharmacological Effects
In another investigation, the compound was tested for its affinity towards dopamine receptors. The results indicated a moderate binding affinity, suggesting potential use in treating conditions like schizophrenia or depression.
| Receptor Type | Binding Affinity (Ki µM) |
|---|---|
| Dopamine D2 | 0.85 |
| Serotonin 5-HT2A | 0.65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
